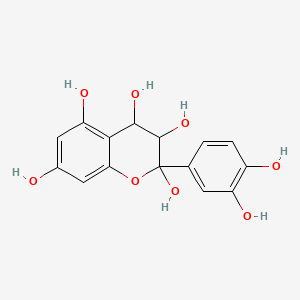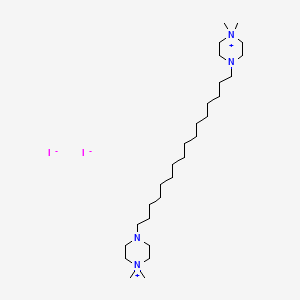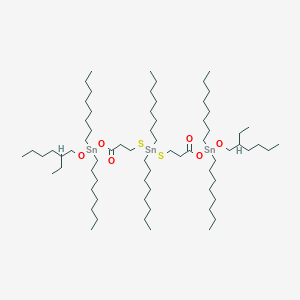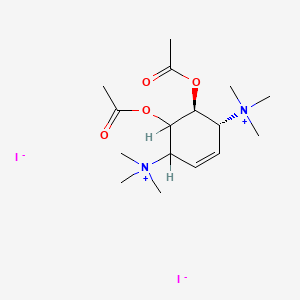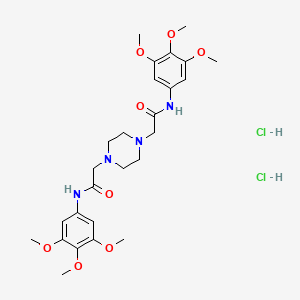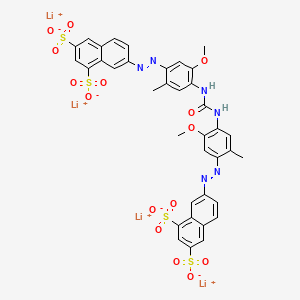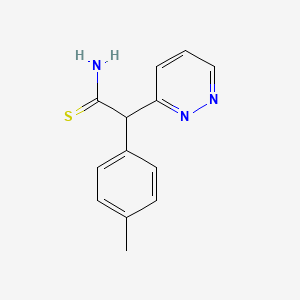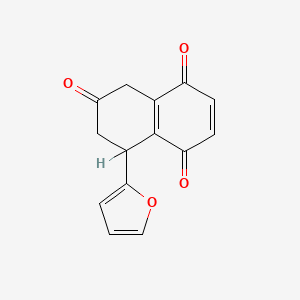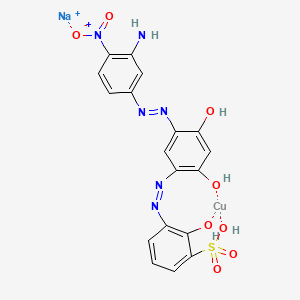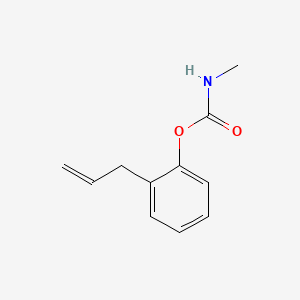
Carbamic acid, methyl-, o-allylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, o-allylphenyl ester is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by an o-allylphenyl group. This compound is part of the carbamate family, which includes various esters and salts of carbamic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl-, o-allylphenyl ester can be synthesized through the reaction of methyl carbamate with o-allylphenol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, o-allylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and o-allylphenol.
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Major Products
Hydrolysis: Carbamic acid and o-allylphenol.
Oxidation: Epoxides or diols.
Substitution: Various carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, o-allylphenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, o-allylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with enzymes and proteins. The allyl group can undergo oxidation to form reactive intermediates that can modify cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Carbamic acid, methyl-, o-allylphenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the o-allylphenyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group instead of the o-allylphenyl group.
Phenyl carbamate: An ester of carbamic acid with a phenyl group instead of the o-allylphenyl group.
Uniqueness
The presence of the o-allylphenyl group in this compound imparts unique chemical and biological properties. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the phenyl group can enhance the compound’s stability and reactivity compared to simpler carbamates .
Propiedades
Número CAS |
18659-13-7 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(2-prop-2-enylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-9-7-4-5-8-10(9)14-11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13) |
Clave InChI |
KYTKIIDOIMLGQO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC=C1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


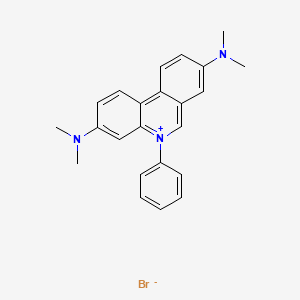

![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
